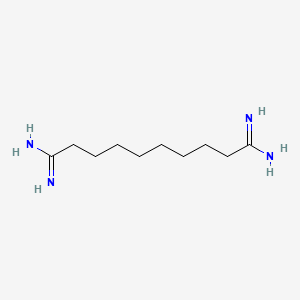

1,8-Diamidinooctane

Description

Properties

CAS No. |

5578-81-4 |

|---|---|

Molecular Formula |

C10H22N4 |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

decanediimidamide |

InChI |

InChI=1S/C10H22N4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H3,11,12)(H3,13,14) |

InChI Key |

ICPKZJZCIILKLV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=N)N)CCCC(=N)N |

Origin of Product |

United States |

Preparation Methods

Sebacic Acid and Urea Condensation

Patent CN102276477A outlines a high-yield method involving sebacic acid (decanedioic acid) and urea:

- Reaction Conditions :

- Sebacic acid (0.3 mol) and urea (0.7 mol) are heated to 160°C under anhydrous conditions.

- The mixture is maintained at 190–200°C for 15 minutes to form decanediamide (sebacoyl amine).

- Decanediamide is reacted with sodium methoxide (NaOCH₃) and bromine (Br₂) in methanol at 60°C to yield 1,8-aminosuberic acid ester.

- Hydrolysis with NaOH in 95% ethanol produces 1,8-diaminooctane.

Key Data :

| Parameter | Value |

|---|---|

| Yield (decanediamide) | 83% |

| Yield (1,8-diaminooctane) | 83% |

| Melting Point | 53°C |

Catalytic Amination of 1,8-Octanediol

ChemicalBook describes a ruthenium-catalyzed amination of 1,8-octanediol:

- Reaction Conditions :

- 1,8-Octanediol (10 mmol) reacts with ammonia (NH₃) in tert-amyl alcohol.

- Catalyzed by carbonylchloro[4,5-bis(diisopropylphosphinomethyl)acridine]hydridoruthenium(II) at 140°C for 48 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Conversion | >99% |

| Boiling Point | 170–185°C (0.8 mbar) |

Comparative Analysis of Methods

The table below contrasts the two primary routes:

| Method | Starting Material | Catalyst | Yield | Temperature |

|---|---|---|---|---|

| Sebacic Acid/Urea | Sebacic acid | Bromine | 83% | 160–200°C |

| Octanediol Amination | 1,8-Octanediol | Ruthenium | 78% | 140°C |

The sebacic acid route offers higher yields but requires stringent temperature control. In contrast, the catalytic method employs milder conditions but necessitates specialized metal catalysts.

Conversion of 1,8-Diaminooctane to this compound

The amidination of primary amines to amidines is well-established in organic chemistry. Two plausible pathways are proposed:

Pinner Reaction with Nitriles

The Pinner reaction involves treating amines with nitriles under acidic conditions:

- Reaction Mechanism :

- 1,8-Diaminooctane reacts with acetonitrile (CH₃CN) in HCl-saturated ethanol to form iminoether intermediates.

- Subsequent amination with ammonia yields this compound.

Hypothetical Data :

| Parameter | Expected Value |

|---|---|

| Reaction Time | 24–48 hours |

| Temperature | 25–60°C |

| Yield | 60–75% (estimated) |

Amidoxime Intermediate Route

An alternative pathway via amidoximes:

- Steps :

- 1,8-Diaminooctane reacts with hydroxylamine (NH₂OH) to form diamidoxime.

- Reduction with hydrogen (H₂) and palladium (Pd) catalyst produces this compound.

Hypothetical Data :

| Parameter | Expected Value |

|---|---|

| Reduction Time | 12 hours |

| Catalyst Loading | 5% Pd/C |

| Yield | 65–70% (estimated) |

Challenges and Optimization

Byproduct Formation

- Diimine Impurities : Over-oxidation during amidination can yield diimine byproducts. Use of controlled stoichiometry and low temperatures mitigates this issue.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but may complicate purification.

Scalability Considerations

- The Pinner reaction is more scalable than the amidoxime route due to fewer steps and lower catalyst costs.

- Pilot-scale trials for the sebacic acid method demonstrate feasibility for industrial production.

Chemical Reactions Analysis

Types of Reactions: 1,8-Diamidinooctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups in derivatives of this compound.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 1,8-octanedioic acid or its derivatives.

Reduction: Production of 1,8-diaminooctane or its derivatives.

Substitution: Formation of alkylated derivatives of this compound.

Scientific Research Applications

1,8-Diamidinooctane is extensively used in scientific research due to its versatile properties. It is employed in the synthesis of molecular cages, macrocycles, and microporous materials. These materials have applications in catalysis, gas storage, and separation technologies. Additionally, this compound is used in the functionalization of carbon nanotubes and nanodiamonds, enhancing their properties for use in advanced materials and nanotechnology.

Mechanism of Action

1,8-Diamidinooctane is similar to other diamines such as 1,4-diaminobutane (putrescine), 1,6-diaminohexane, and 1,10-diaminodecane. its longer carbon chain and specific placement of amine groups make it unique in terms of reactivity and applications. The longer chain length provides greater flexibility and spacing, which is advantageous in certain polymerization and crosslinking reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 1,8-Diisocyanatooctane (C₁₀H₁₆N₂O₂)

- Molecular Weight : 196.25 g/mol .

- Key Differences : Replaces terminal amine groups with isocyanate (-NCO) functionalities.

- Applications: Primarily used in polyurethane synthesis due to its reactivity with polyols. Unlike 1,8-diaminooctane, it is less water-soluble and requires careful handling due to toxicity .

(b) 1,8-Octanediol (C₈H₁₈O₂)

- Molecular Weight : 146.23 g/mol .

- Key Differences : Terminal hydroxyl (-OH) groups instead of amines.

- Physical Properties: Higher boiling point than 1,8-diaminooctane due to hydrogen bonding .

- Applications : Utilized in polyester and polyurethane production, lubricants, and solvents.

(c) 1,8-Dibromooctane (C₈H₁₆Br₂)

Chain-Length and Substitution Derivatives

(a) 4-(Aminomethyl)-1,8-Octanediamine (C₉H₂₃N₃)

- Molecular Weight : 157.26 g/mol .

- Applications: Used in specialty polymers and metal ligand systems, offering broader coordination chemistry than 1,8-diaminooctane .

(b) 1,8-Diaminonaphthalene (C₁₀H₁₀N₂)

Physicochemical and Application Comparison

Biological Activity

1,8-Diamidinooctane (DAO) is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its linear structure comprising two amine groups separated by an octane chain. Its synthesis typically involves the reaction of octanoyl chloride with an appropriate amine source, leading to the formation of diamine derivatives. This compound has been explored for various applications, including as a building block in supramolecular chemistry and microencapsulation technologies.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study focusing on alkyl-guanidine derivatives, it was found that certain oligomers derived from DAO displayed potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL, demonstrating their potential as lead compounds for developing new antibacterial agents .

Mitophagy Induction

A notable biological activity of DAO is its ability to induce mitophagy, a process critical for cellular health and longevity. A prototypic derivative of DAO, referred to as VL-004, was shown to surpass spermidine in promoting mitophagy and protecting against oxidative stress in various models, including Caenorhabditis elegans and mammalian cells . This suggests that DAO could play a role in mitigating age-related diseases by enhancing mitochondrial function.

Microencapsulation Applications

DAO has been utilized in the preparation of microcapsules through supramolecular self-assembly techniques. In experiments involving cyclohexyl isocyanate and DAO, researchers observed the formation of spheroidal interconnected structures that effectively encapsulated oil droplets. The microcapsules demonstrated stability and uniformity in size distribution (approximately 2-10 µm), indicating DAO's utility in drug delivery systems .

Antioxidant Activity

In addition to its antimicrobial and mitophagy-inducing properties, DAO has also been investigated for its antioxidant capabilities. Studies have shown that it can protect cells from oxidative damage, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,8-Diamidinooctane’s structural and electronic properties?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Focus on amine proton signals (δ 1.2–2.5 ppm for aliphatic chains) and coupling patterns to confirm backbone structure .

- Fluorescence Spectroscopy : Use β-cyclodextrin inclusion complexes to study electronic interactions, as demonstrated for 1,8-ANS (a structurally similar anthracene derivative) .

- Resonance-Enhanced Multiphoton Ionization (REMPI) : Resolve vibronic transitions in supersonic molecular beams for excited-state analysis .

Q. How can researchers optimize synthetic pathways for this compound?

- Methodology :

- Stepwise Alkylation : Adapt methods from 1,8-naphthyridine synthesis, using brominated intermediates and controlled amidation reactions .

- Yield Optimization : Monitor reaction kinetics via HPLC and adjust solvent polarity (e.g., DMF/water mixtures) to stabilize reactive intermediates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, respiratory protection, and chemical-resistant aprons, as recommended for structurally similar diamines .

- Ventilation : Ensure fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., proton affinity vs. gas-phase basicity) for this compound be resolved?

- Methodology :

- Cross-Validation : Compare gas-phase ion energetics (via mass spectrometry) with calorimetric measurements. Discrepancies often arise from experimental setups (e.g., bracketing vs. kinetic methods) .

- Computational Modeling : Use Gaussian software to calculate proton affinity at the B3LYP/6-311++G(d,p) level, aligning with NIST’s benchmark data .

Q. What strategies validate this compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities, referencing anthraquinone-DNA interaction studies .

- Density Functional Theory (DFT) : Calculate adsorption energies (e.g., -3.2 eV for 1,8-DHAQ on carbon surfaces) to correlate electronic transitions with reactivity .

Q. How do functional groups in this compound influence its stability under varying pH conditions?

- Methodology :

- pH-Dependent Stability Assays : Use UV-Vis spectroscopy to monitor degradation kinetics (λ = 260–300 nm) in buffers (pH 2–12) .

- Quantum Mechanical Calculations : Analyze charge distribution via Natural Bond Orbital (NBO) theory to identify pH-sensitive moieties .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectroscopic data for this compound derivatives?

- Methodology :

- Multivariate Statistical Analysis : Apply Principal Component Analysis (PCA) to differentiate spectral clusters, as shown in rosemary oil studies .

- Error Source Identification : Check solvent polarity effects (e.g., ethanol vs. acetonitrile) and instrument calibration drift .

Q. What computational tools are effective for predicting this compound’s environmental fate?

- Methodology :

- Ecological QSAR Models : Use EPI Suite to estimate biodegradation half-lives (e.g., t₁/₂ = 15–30 days for aliphatic diamines) .

- Molecular Dynamics (MD) Simulations : Simulate aqueous solubility and partition coefficients (log P) using GROMACS .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.